

# Application Notes and Protocols for Calcium Phosphate-Mediated Transfection of CHO Cells

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## Compound of Interest

Compound Name: *Calcium phosphorylcholine chloride*

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For researchers, scientists, and drug development professionals, calcium phosphate-mediated transfection remains a cost-effective and widely utilized method for introducing foreign DNA into Chinese Hamster Ovary (CHO) cells.<sup>[1][2]</sup> This document provides a detailed protocol and application notes to ensure successful transient and stable transfections. The procedure is based on the principle of forming a calcium phosphate-DNA co-precipitate, which adheres to the cell surface and is subsequently internalized by the cells, likely through endocytosis.<sup>[1][3]</sup>

## Experimental Protocols

This protocol is optimized for CHO cells and can be adapted for various plate formats.

Materials:

- CHO cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- High-quality plasmid DNA (1 µg/µL)
- 2.5 M CaCl<sub>2</sub>
- 2x HEPES-Buffered Saline (HBS), pH 7.05-7.10<sup>[4][5]</sup>
- Sterile, molecular biology grade water

- 1x Phosphate-Buffered Saline (PBS)
- 15% Glycerol in 1x HBS (for glycerol shock, optional)[3]
- 10% Dimethyl sulfoxide (DMSO) in 1x PBS (for DMSO shock, optional)[3]

Procedure:

#### Day 1: Cell Seeding

- Twenty-four hours prior to transfection, seed CHO cells in the desired culture vessel.
- Ensure cells reach 50-70% confluency on the day of transfection.[3][6] Seeding densities may need to be optimized based on the growth rate of the specific CHO cell line.[3]

#### Day 2: Transfection

- One hour before transfection, replace the old medium with fresh, pre-warmed complete growth medium.[7]
- Prepare the DNA- $\text{CaCl}_2$  mixture in a sterile tube. For a 60-mm dish, mix the components in the order listed in Table 2.
- Prepare the 2x HBS in a separate sterile tube.
- Add the DNA- $\text{CaCl}_2$  mixture dropwise to the 2x HBS while gently vortexing or bubbling to ensure the formation of a fine precipitate.
- Incubate the mixture at room temperature for 1 to 25 minutes. Shorter incubation times may lead to higher transfection efficiencies.[7][8]
- Add the calcium phosphate-DNA precipitate dropwise and evenly to the cells in the culture dish. Gently swirl the dish to distribute the precipitate.
- Incubate the cells at 37°C in a  $\text{CO}_2$  incubator for 6 to 16 hours.[4][2][5] An incubation time of 6 hours followed by a glycerol shock has been shown to be effective for CHO cells.[4][2][5]

#### Day 3: Post-Transfection Care

- Optional Glycerol/DMSO Shock:
  - Glycerol Shock: Aspirate the medium, wash the cells once with 1x PBS, and add 15% glycerol solution. Incubate for exactly 2 minutes at room temperature.[3] Remove the glycerol and wash again with 1x PBS.
  - DMSO Shock: Aspirate the medium and add 10% DMSO solution. Incubate for 2.5 minutes at room temperature.[3] Remove the DMSO solution.
- Add fresh, pre-warmed complete growth medium to the cells.
- Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 24-48 hours before analysis for transient expression or beginning selection for stable cell lines.[3]

## Data Presentation

Table 1: Recommended Cell Seeding Densities

Culture Vessel	Seeding Density (cells/vessel)
100-mm dish	$1 \times 10^6$ - $2 \times 10^6$
60-mm dish	$5 \times 10^5$
6-well plate	$1 \times 10^5$ - $4 \times 10^5$

Table 2: Reagent Volumes for a 60-mm Dish

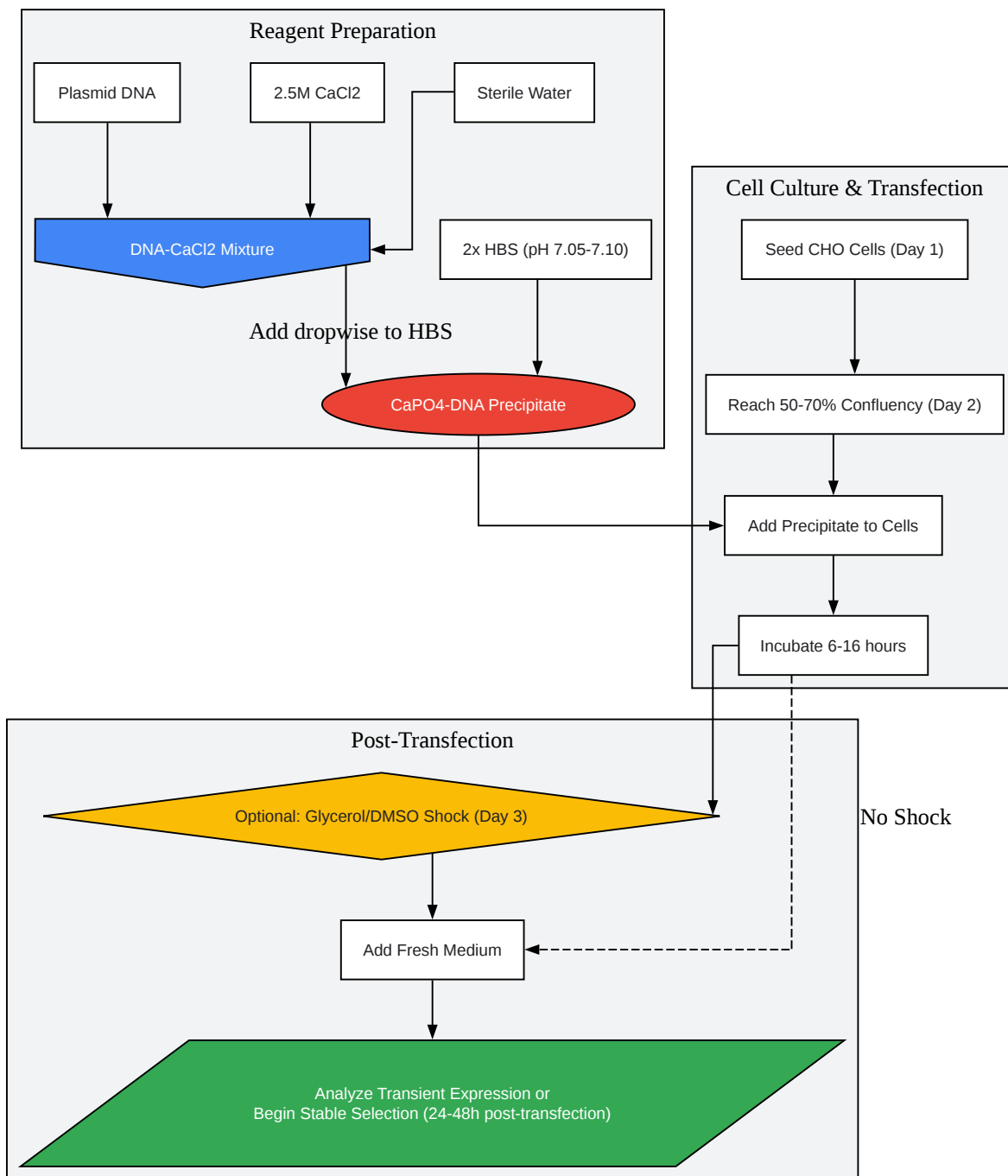
Reagent	Volume
Plasmid DNA (1 µg/µL)	10 - 20 µg
2.5 M CaCl <sub>2</sub>	50 µL
Sterile Water	to a final volume of 250 µL
2x HBS (pH 7.05-7.10)	250 µL

## Optimization and Troubleshooting

Several factors can influence the success of calcium phosphate transfection:

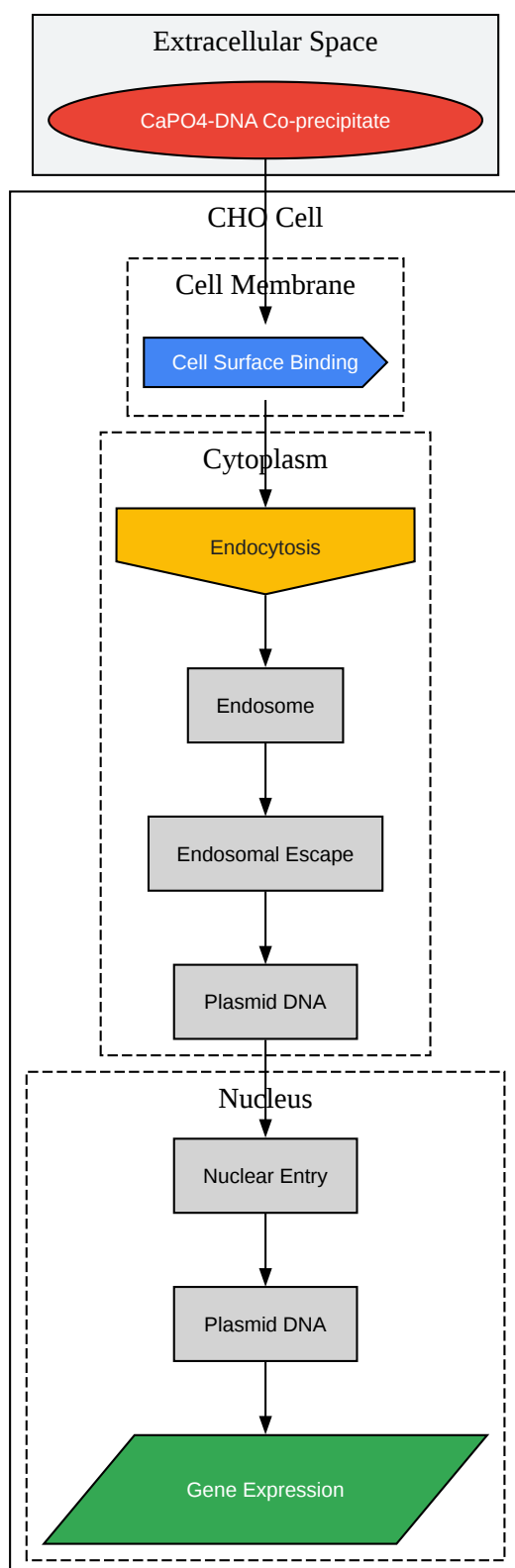
- **DNA Quality:** High-purity plasmid DNA is crucial for efficient transfection.[\[6\]](#)
- **pH of HBS:** The pH of the HBS buffer is critical and should be between 7.05 and 7.10 for optimal results with CHO cells.[\[4\]](#)[\[5\]](#)
- **Precipitate Formation:** The formation of a fine, hazy precipitate is key. Large, clumpy precipitates will not be efficiently taken up by the cells.[\[3\]](#)[\[9\]](#)
- **Cell Confluency:** Overly confluent or sparse cell cultures can lead to reduced transfection efficiency.
- **Glycerol/DMSO Shock:** While potentially toxic, a glycerol or DMSO shock can significantly increase transfection efficiency in some cell lines, including CHO cells.[\[1\]](#)[\[3\]](#)[\[5\]](#) The duration of the shock is critical and must be optimized.[\[3\]](#)

## Visualizations



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Caption: Experimental workflow for calcium phosphate-mediated transfection of CHO cells.



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## References

- 1. transfection.bocsci.com [transfection.bocsci.com]
- 2. Optimizing conditions for calcium phosphate mediated transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing conditions for calcium phosphate mediated transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
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